molecular formula C16H17NO4S B258410 Ethyl 3-(benzylsulfonylamino)benzoate

Ethyl 3-(benzylsulfonylamino)benzoate

Cat. No.: B258410
M. Wt: 319.4 g/mol
InChI Key: OHLIXGLGCRYRRG-UHFFFAOYSA-N
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Description

Ethyl 3-(benzylsulfonylamino)benzoate is an organic compound with the molecular formula C16H17NO4S It is a derivative of benzoic acid and features both an ethyl ester and a benzylsulfonylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(benzylsulfonylamino)benzoate typically involves the reaction of 3-aminobenzoic acid with benzylsulfonyl chloride in the presence of a base, followed by esterification with ethanol. The reaction conditions often include:

    Base: Commonly used bases include triethylamine or pyridine.

    Solvent: Organic solvents like dichloromethane or chloroform are used.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(benzylsulfonylamino)benzoate can undergo various chemical reactions, including:

    Oxidation: The benzylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfonyl group yields sulfone derivatives, while reduction of the nitro group results in the formation of an amine.

Scientific Research Applications

Ethyl 3-(benzylsulfonylamino)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(benzylsulfonylamino)benzoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Ethyl 3-(benzylsulfonylamino)benzoate can be compared with other similar compounds, such as:

    Ethyl benzoate: Lacks the benzylsulfonylamino group, making it less reactive in certain chemical reactions.

    Benzylsulfonamide: Contains the sulfonamide group but lacks the ester functionality.

    3-Aminobenzoic acid: The parent compound without the ester and sulfonyl modifications.

Properties

Molecular Formula

C16H17NO4S

Molecular Weight

319.4 g/mol

IUPAC Name

ethyl 3-(benzylsulfonylamino)benzoate

InChI

InChI=1S/C16H17NO4S/c1-2-21-16(18)14-9-6-10-15(11-14)17-22(19,20)12-13-7-4-3-5-8-13/h3-11,17H,2,12H2,1H3

InChI Key

OHLIXGLGCRYRRG-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=CC=C1)NS(=O)(=O)CC2=CC=CC=C2

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NS(=O)(=O)CC2=CC=CC=C2

Origin of Product

United States

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